molecular formula C21H15ClN2O2S B4749820 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide

Cat. No. B4749820
M. Wt: 394.9 g/mol
InChI Key: SSIGNZQNWULGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide, also known as BMB-4, is a small molecule inhibitor that has been widely used in scientific research. BMB-4 is a benzamide derivative that has been shown to have potent inhibitory effects on several enzymes, including protein kinases, phosphatases, and proteases.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has been widely used in scientific research as a tool to investigate the role of various enzymes in cellular processes. It has been shown to inhibit several protein kinases, including AKT, p38 MAPK, and JNK, which are involved in cell proliferation, differentiation, and survival. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has also been shown to inhibit several phosphatases, including PP2A, which is involved in the regulation of cell signaling pathways. In addition, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has been shown to inhibit several proteases, including cathepsin B and L, which are involved in the degradation of extracellular matrix proteins.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide involves the inhibition of various enzymes, including protein kinases, phosphatases, and proteases. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide binds to the active site of these enzymes, thereby preventing their activity. This leads to the disruption of cellular processes that are regulated by these enzymes, such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the AKT signaling pathway. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has also been shown to inhibit the invasion and migration of cancer cells by inhibiting the activity of MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. In addition, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has also been shown to have high selectivity for various enzymes, which makes it a useful tool for investigating the role of specific enzymes in cellular processes. However, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain assays. In addition, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has been shown to have some toxicity in vitro, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the use of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide in scientific research. One direction is to investigate the role of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide in the regulation of immune cell function. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has been shown to inhibit the activity of several protein kinases and phosphatases that are involved in immune cell function. Another direction is to investigate the use of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide in combination with other chemotherapeutic agents for the treatment of cancer. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide has been shown to have potent inhibitory effects on several enzymes that are involved in cancer cell proliferation and survival. Combining N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide with other chemotherapeutic agents may enhance their efficacy. Finally, there is a need to develop more potent and selective inhibitors of specific enzymes that are regulated by N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide. This will enable researchers to investigate the role of these enzymes in cellular processes with greater precision.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-15-9-6-13(7-10-15)20(25)23-14-8-11-16(17(22)12-14)21-24-18-4-2-3-5-19(18)27-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIGNZQNWULGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide
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N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide
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N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide

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